4-Chloro-6-nitroisophthalic acid
Description
4-Chloro-6-nitroisophthalic acid is a chlorinated and nitro-substituted derivative of isophthalic acid (benzene-1,3-dicarboxylic acid). Its structure features a chlorine atom at the 4-position and a nitro group (-NO₂) at the 6-position, with two carboxylic acid (-COOH) groups at the 1- and 3-positions.
The compound’s dual carboxylic acid groups enable coordination chemistry applications, while the electron-withdrawing chloro and nitro substituents enhance acidity and influence reactivity. Potential uses include polymer synthesis, metal-organic frameworks (MOFs), and pharmaceutical intermediates, though further research is required to confirm these applications.
Properties
Molecular Formula |
C8H4ClNO6 |
|---|---|
Molecular Weight |
245.57g/mol |
IUPAC Name |
4-chloro-6-nitrobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H4ClNO6/c9-5-2-6(10(15)16)4(8(13)14)1-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
FHRHHHKGMXUKJD-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1C(=O)O)Cl)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)Cl)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares 4-chloro-6-nitroisophthalic acid with key structural analogs:
*Acidity values are estimated based on substituent effects.
†Hypothesized due to strong electron-withdrawing nitro group.
‡Reported experimental values for nitrobenzoic acids .
Key Observations:
Acidity : The nitro group in this compound significantly lowers the pKa of its carboxylic groups compared to 4-chloroisophthalic acid, enhancing its utility in acid-catalyzed reactions.
Solubility : The nitro group reduces water solubility due to increased hydrophobicity, contrasting with 4-chloroisophthalic acid’s moderate solubility .
Reactivity : Nitro groups facilitate electrophilic substitution reactions, whereas chloro substituents direct reactivity toward nucleophilic aromatic substitution.
Functional Comparison with Nicotinic Acid Derivatives
Nicotinic acid derivatives (e.g., 4-chloro-6-methylnicotinic acid, similarity score: 0.83 ) differ in core structure (pyridine vs. benzene) and substituent effects:
- Electronic Effects : The pyridine ring in nicotinic acids introduces inherent electron deficiency, altering coordination behavior compared to benzene-based isophthalic acids.
- Applications : Nicotinic acid derivatives are more commonly used in medicinal chemistry (e.g., enzyme inhibitors), while isophthalic acid derivatives dominate material science due to their dicarboxylic structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
